molecular formula C11H12F3NO4S B13506038 5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid

5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid

Cat. No.: B13506038
M. Wt: 311.28 g/mol
InChI Key: LKYYZHYYWFCGGT-UHFFFAOYSA-N
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Description

5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid is a compound that combines the structural features of indole and trifluoroacetic acid. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. The trifluoroacetic acid moiety enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid typically involves the reaction of 5-methanesulfonyl-2,3-dihydro-1H-indole with trifluoroacetic acid. One common method is the Fischer indole synthesis, where the indole derivative is prepared by reacting phenylhydrazine with an appropriate ketone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine and nitric acid are employed under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated and nitrated indole derivatives.

Scientific Research Applications

5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The trifluoroacetic acid group enhances the compound’s stability and facilitates its interaction with biological molecules. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

Molecular Formula

C11H12F3NO4S

Molecular Weight

311.28 g/mol

IUPAC Name

5-methylsulfonyl-2,3-dihydro-1H-indole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H11NO2S.C2HF3O2/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9;3-2(4,5)1(6)7/h2-3,6,10H,4-5H2,1H3;(H,6,7)

InChI Key

LKYYZHYYWFCGGT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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